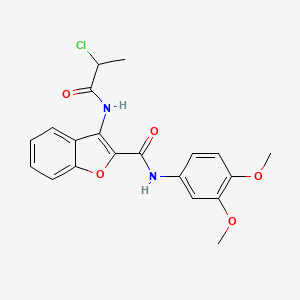
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CPB) is an organic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CPB is an amide derivative of the benzofuran class of compounds, which are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. CPB has been studied for its potential to act as a novel anti-inflammatory agent and for its potential to be used in the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in medicinal chemistry. In particular, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its anti-inflammatory and antioxidant properties, as well as its potential to be used in the development of new drugs for the treatment of various diseases. 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to possess both anti-inflammatory and antioxidant activities, suggesting that it may be useful in the treatment of inflammatory diseases and oxidative stress-related disorders. In addition, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess anti-cancer properties, suggesting that it may be useful in the development of new drugs for the treatment of cancer.
Mécanisme D'action
The exact mechanism of action of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide exerts its anti-inflammatory and antioxidant activities by modulating the activity of certain enzymes and proteins involved in the inflammatory response. In particular, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin (IL)-6, as well as the production of reactive oxygen species (ROS). 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has also been found to modulate the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to possess a range of biochemical and physiological effects. In particular, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as the production of ROS. 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has also been found to modulate the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In addition, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the growth of certain cancer cell lines, suggesting that it may be useful in the development of new drugs for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments include its high solubility in aqueous solutions, its stability in aqueous solutions, and its low toxicity. These features make 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide an ideal compound for use in laboratory experiments. However, there are some limitations to using 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments. For example, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a relatively expensive compound, which may limit its use in some laboratory experiments.
Orientations Futures
Given the potential of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide as a novel anti-inflammatory agent and its potential to be used in the development of new drugs for the treatment of various diseases, there are several potential future directions for research. These include further investigation of the exact mechanism of action of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, as well as the development of new methods for synthesizing 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide. In addition, further research is needed to determine the efficacy of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in the treatment of various diseases, as well as its potential side effects. Finally, further research is needed to determine the potential applications of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in other fields, such as food science and agriculture.
Méthodes De Synthèse
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized through the reaction of 2-chloropropionamide and 3,4-dimethoxyphenyl-1-benzofuran-2-carboxylic acid in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, in which the 2-chloropropionamide acts as a nucleophile and the carboxylic acid acts as an electrophile. The reaction is conducted at room temperature and yields 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in high yield.
Propriétés
IUPAC Name |
3-(2-chloropropanoylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-11(21)19(24)23-17-13-6-4-5-7-14(13)28-18(17)20(25)22-12-8-9-15(26-2)16(10-12)27-3/h4-11H,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCUJBRDCLIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490361.png)
![3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490365.png)
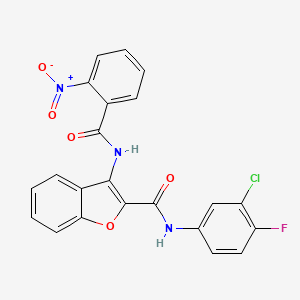
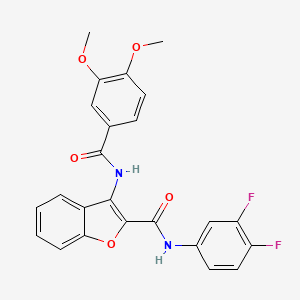
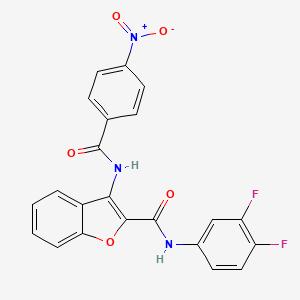
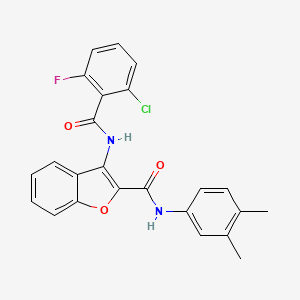
![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)
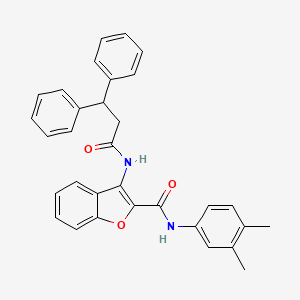
![N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490426.png)

![N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490453.png)
![N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490460.png)
![2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6490462.png)